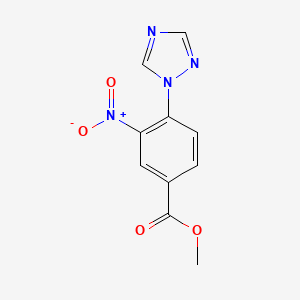

3-nitro-4-(1H-1,2,4-triazol-1-il)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C10H8N4O4 . It is a derivative of 3-nitro-1H-1,2,4-triazole, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .

Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which are related to the compound , involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .Molecular Structure Analysis

The molecular structure of “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” can be represented by the SMILES string [O-]N+c1nc[nH]n1 . The empirical formula is C2H2N4O2 .Physical And Chemical Properties Analysis

The compound “methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate” is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It exhibits acceptable densities (1.77–1.80 g cm^−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Aplicaciones Científicas De Investigación

Materiales Energéticos

Estrategia de Síntesis: La síntesis implica reacciones con 1-amino-3-nitro-1H-1,2,4-triazol y 2,2,2-trifluoro-N-(4-nitrosofurazan-3-il)acetamida, seguidas de transformaciones posteriores para producir furazanes sustituidos con nitro, azo y dinitramina de metileno .

Rendimiento: Los propulsores compuestos sólidos modelo basados en furazanes sustituidos con nitro y dinitramina de metileno superan las formulaciones basadas en CL-20, HMX y RDX en términos de nivel de impulso específico .

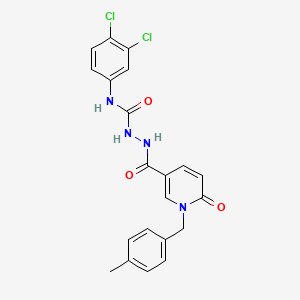

Agentes Antiproliferativos

En el ámbito de la química medicinal, los derivados del 3-nitro-4-(1H-1,2,4-triazol-1-il)benzoato de metilo han mostrado promesa como agentes antiproliferativos. Por ejemplo:

- Ejemplo de Compuesto: El 3-(4-(4-fenoxifenil)-1H-1,2,3-triazol-1-il)benzo[d]isoxazol demostró una potente actividad antiproliferativa contra las células MV4-11 (IC50 = 2 μM) .

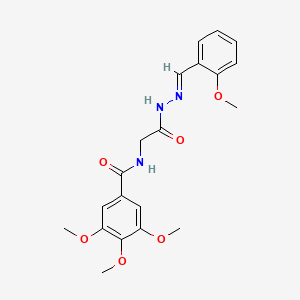

Terapias para el Cáncer de Mama

Aunque no está directamente relacionado con el compuesto en sí, el anillo de 1,2,4-triazol tiene importancia en el tratamiento del cáncer de mama:

- Fármacos Aprobados: Letrozol y anastrozol, ambos que contienen un anillo de 1,2,4-triazol, son terapias de primera línea aprobadas por la FDA para mujeres posmenopáusicas con cáncer de mama .

Detección de Trazas

Por último, 3-Nitro-1H-1,2,4-triazol se ha utilizado para detectar cantidades traza de iones mercúricos en soluciones acuosas .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to exhibit inhibitory activities against certain cancer cell lines .

Mode of Action

It is known that similar compounds can stabilize certain elements towards disproportionation and oxidation, thus enhancing their catalytic effect .

Biochemical Pathways

Related compounds have been shown to influence the azide-acetylene cycloaddition .

Pharmacokinetics

It is known that similar compounds can have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility .

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be influenced by environmental factors . For instance, similar compounds have been shown to have increased explosive sensitivity in the presence of moisture .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

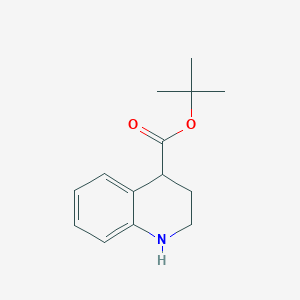

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is a useful reagent for organic synthesis, as it can be used to synthesize a variety of compounds. Additionally, it can be used as a building block in drug discovery, as it can be used to synthesize compounds with potential therapeutic applications. However, it is important to note that methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is a highly reactive compound, and should be handled with care in the laboratory.

Direcciones Futuras

The potential applications of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate are vast, and further research is needed to explore its full potential. Future research could focus on the synthesis of novel compounds using methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate as a starting material. Additionally, further research could be conducted to explore the biochemical and physiological effects of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential applications of methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate in other fields, such as materials science, catalysis, and biochemistry.

Métodos De Síntesis

Methyl 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can be synthesized by the reaction of 4-nitrobenzaldehyde with 1-methyl-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation reaction, forming the desired product. The product can then be purified by recrystallization from a suitable solvent such as ethanol.

Propiedades

IUPAC Name |

methyl 3-nitro-4-(1,2,4-triazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O4/c1-18-10(15)7-2-3-8(9(4-7)14(16)17)13-6-11-5-12-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFMQWPQIKIILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)

![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)

![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)

![5-Methyl-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2391790.png)